molecular formula C9H12O3 B14664420 6-Ethyl-4-hydroxy-3,5-dimethyl-2h-pyran-2-one CAS No. 42738-93-2

6-Ethyl-4-hydroxy-3,5-dimethyl-2h-pyran-2-one

Cat. No.: B14664420
CAS No.: 42738-93-2
M. Wt: 168.19 g/mol
InChI Key: ATLVVGJKPIISGK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-pyrones, including 6-Ethyl-4-hydroxy-3,5-dimethyl-2H-pyran-2-one, typically involves the cyclization of tricarbonyl compounds. One common method is the condensation reaction of acetoacetic esters with aldehydes at the C-4 position in the presence of sodium hydride or n-butyllithium, followed by oxidation . Another approach involves the use of alkyne cyclizations with transition metal complexes and ketene transformations .

Industrial Production Methods

Industrial production of 4-hydroxy-2-pyrones often employs biotechnological approaches, utilizing biosynthetic pathways. These methods involve the use of polyketide synthases to construct natural and unnatural polysubstituted 4-hydroxy-2-pyrones . The biomimetic strategies mimic natural processes, making them efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4-hydroxy-3,5-dimethyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles such as amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 6-Ethyl-4-hydroxy-3,5-dimethyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound’s electrophilic and nucleophilic centers allow it to participate in multiple biochemical reactions. It can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 4-hydroxy-2-pyrones such as:

Uniqueness

6-Ethyl-4-hydroxy-3,5-dimethyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl and methyl groups at specific positions on the pyran ring differentiates it from other similar compounds, influencing its reactivity and bioactivity .

Properties

CAS No.

42738-93-2

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

6-ethyl-4-hydroxy-3,5-dimethylpyran-2-one

InChI

InChI=1S/C9H12O3/c1-4-7-5(2)8(10)6(3)9(11)12-7/h10H,4H2,1-3H3

InChI Key

ATLVVGJKPIISGK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=O)O1)C)O)C

Origin of Product

United States

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